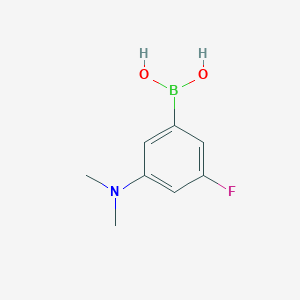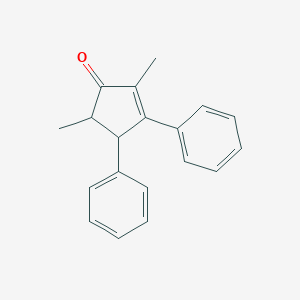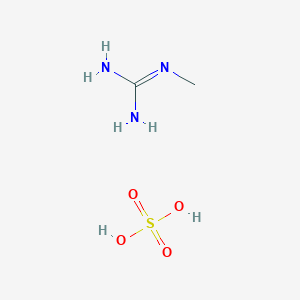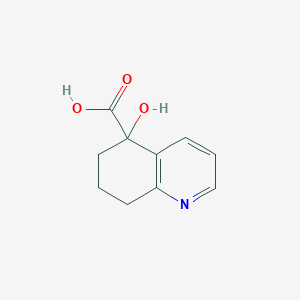
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate (ETOXA) is a synthetic small molecule that has been studied for its potential use in various scientific applications. It is a derivative of the amino acid leucine and has been used in a variety of experiments in the laboratory.
科学的研究の応用
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a model compound for studying the structure and function of proteins, and as a tool for studying the effects of small molecules on biological systems. It has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of DNA.
作用機序
The mechanism of action of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate is not fully understood. However, it is believed that it binds to proteins and enzymes in the body and modifies their structure and function. It is also thought that it may interact with certain receptors in the body and alter their activity.
Biochemical and Physiological Effects
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of enzymes involved in metabolic pathways and to alter the expression of certain genes. It has also been shown to modulate the activity of certain hormones and neurotransmitters.
実験室実験の利点と制限
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to handle and store. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments.
The main limitation of using Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in laboratory experiments is that its effects on biochemical and physiological processes are not yet fully understood. Additionally, it is not known how it interacts with other molecules in the body. Therefore, further research is needed to fully understand its effects and interactions.
将来の方向性
There are several potential future directions for the use of Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate in scientific research. These include further studies of its effects on biochemical and physiological processes, as well as studies of its interactions with other molecules in the body. Additionally, further research could be conducted to explore its potential use as a therapeutic agent and its potential applications in drug development. Finally, further research could be conducted to explore its potential applications in industrial processes, such as in the production of chemicals and other materials.
合成法
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate is synthesized by a process known as amide coupling. This involves the reaction of a carboxylic acid with an amine. In this case, the carboxylic acid is ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate, and the amine is triethylamine. This reaction is catalyzed by a strong acid such as hydrochloric acid. The reaction produces a compound known as an amide, which is a derivative of the carboxylic acid and the amine.
特性
IUPAC Name |
ethyl 4-oxo-2-[3-(trifluoromethyl)anilino]furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-2-21-13(20)11-10(19)7-22-12(11)18-9-5-3-4-8(6-9)14(15,16)17/h3-6,18H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCEVQSKKAFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-2-((3-(trifluoromethyl)phenyl)amino)-3-oxolenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

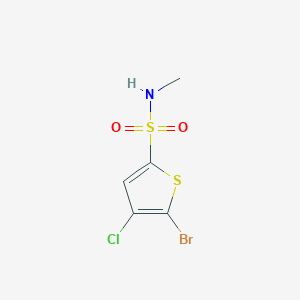

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)

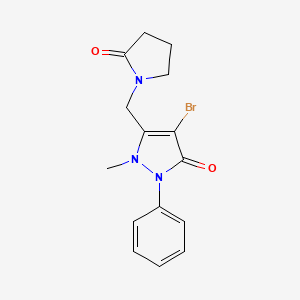

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
